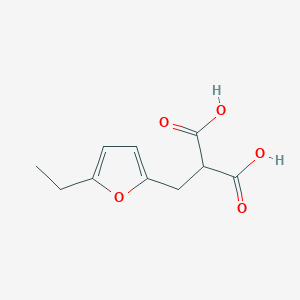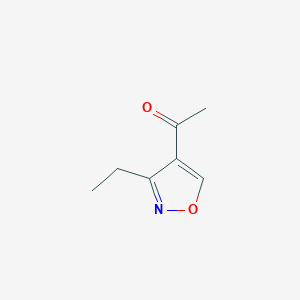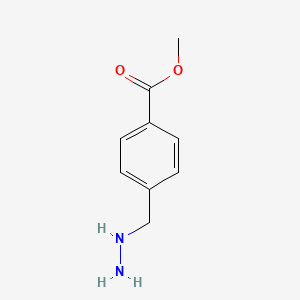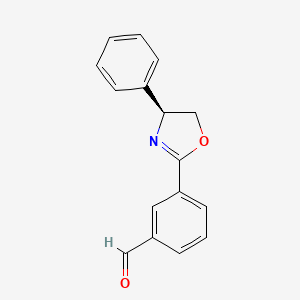
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde is a chiral compound featuring a benzaldehyde moiety linked to a phenyl-substituted oxazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Oxazoline Formation: : The synthesis typically begins with the formation of the oxazoline ring. This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions. For example, phenylglycine can be reacted with benzoyl chloride in the presence of a base to form the oxazoline ring.
-
Aldehyde Introduction: : The next step involves the introduction of the benzaldehyde group. This can be done through a formylation reaction, such as the Vilsmeier-Haack reaction, where the oxazoline intermediate is treated with a formylating agent like DMF and POCl₃.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The aldehyde group in (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The aldehyde group can also be reduced to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The oxazoline ring can participate in substitution reactions, particularly nucleophilic substitutions, where the ring nitrogen can be targeted by various nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzoic acid.
Reduction: (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzyl alcohol.
Substitution: Various substituted oxazolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Synthesis: (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Ligand Design: It serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.
Biology and Medicine
Pharmaceutical Intermediates: This compound is an intermediate in the synthesis of various drugs, particularly those requiring chiral purity.
Biological Probes: It can be used to design probes for studying enzyme mechanisms and protein interactions.
Industry
Fine Chemicals: It is used in the production of fine chemicals that require high enantiomeric purity.
Material Science:
Wirkmechanismus
The mechanism by which (S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde exerts its effects depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde: The enantiomer of the compound , with similar chemical properties but different biological activities.
2-Phenyl-4,5-dihydrooxazole: Lacks the benzaldehyde group, making it less versatile in synthetic applications.
Benzaldehyde: A simpler structure without the chiral oxazoline ring, used widely in organic synthesis.
Uniqueness
(S)-3-(4-Phenyl-4,5-dihydrooxazol-2-yl)benzaldehyde is unique due to its combination of a chiral oxazoline ring and a reactive aldehyde group. This dual functionality makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in the production of complex molecules.
Eigenschaften
Molekularformel |
C16H13NO2 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
3-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]benzaldehyde |
InChI |
InChI=1S/C16H13NO2/c18-10-12-5-4-8-14(9-12)16-17-15(11-19-16)13-6-2-1-3-7-13/h1-10,15H,11H2/t15-/m1/s1 |
InChI-Schlüssel |
BJDUVUHILDMKRB-OAHLLOKOSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=CC=CC(=C2)C=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=CC(=C2)C=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
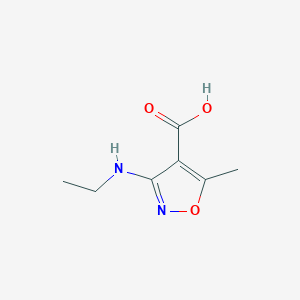

![2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
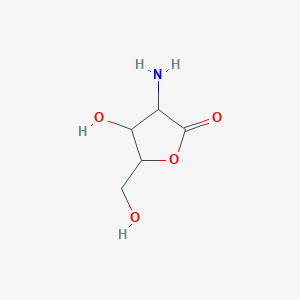
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
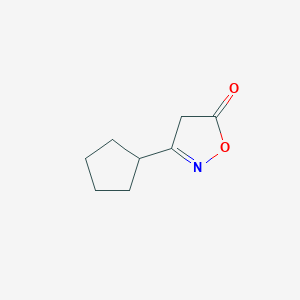

![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
